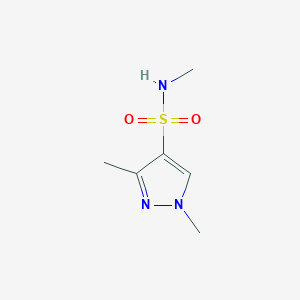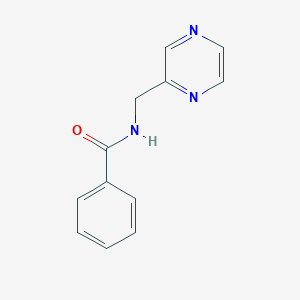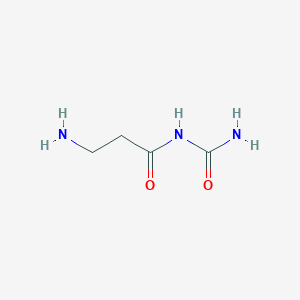
(3-Aminopropanoyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Aminopropanoyl)urea is a chemical compound with the molecular formula C4H10N3O2 It is a derivative of urea, characterized by the presence of an amino group attached to the third carbon of the propanoyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Aminopropanoyl)urea can be achieved through several methods. One common approach involves the reaction of primary amides with phenyliodine diacetate in the presence of an ammonia source, such as ammonium carbamate, in methanol. This reaction proceeds via a nucleophilic addition of ammonia to an isocyanate intermediate generated in situ by a Hofmann rearrangement of the starting amide .
Another method involves the reaction of (thio)isocyanates with amines in water, which provides a sustainable and chemoselective synthesis of unsymmetrical (thio)ureas. This process offers simple product isolation through filtration and avoids the use of toxic volatile organic compounds .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and filtration, ensures the efficient production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
(3-Aminopropanoyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can convert this compound into its amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield.
Major Products
Scientific Research Applications
(3-Aminopropanoyl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of (3-Aminopropanoyl)urea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt normal cellular processes and lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-Substituted Ureas: These compounds have similar structures but differ in the substituents attached to the nitrogen atoms.
Thioureas: These are sulfur analogs of ureas and exhibit different chemical reactivity and biological activity.
Carbamates: These compounds have a similar functional group but differ in their overall structure and properties.
Uniqueness
(3-Aminopropanoyl)urea is unique due to its specific amino group placement, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C4H9N3O2 |
|---|---|
Molecular Weight |
131.13 g/mol |
IUPAC Name |
3-amino-N-carbamoylpropanamide |
InChI |
InChI=1S/C4H9N3O2/c5-2-1-3(8)7-4(6)9/h1-2,5H2,(H3,6,7,8,9) |
InChI Key |
AZGQMWBBMPUFPT-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)C(=O)NC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1,3-thiazole](/img/structure/B13290370.png)
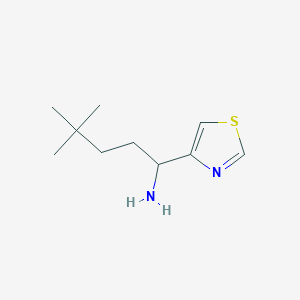
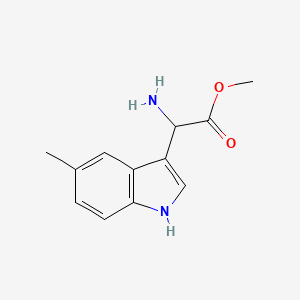
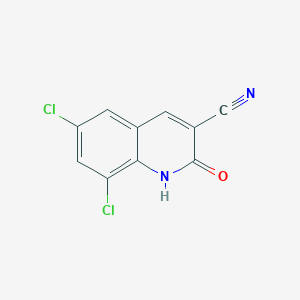
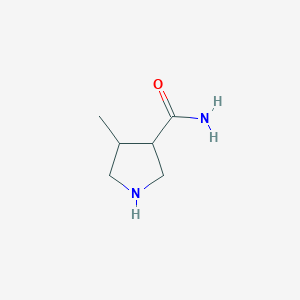
![2,4-Dichloro-6-{[(1-hydroxypropan-2-yl)amino]methyl}phenol](/img/structure/B13290399.png)
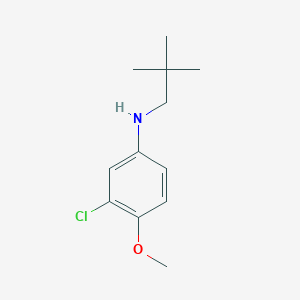
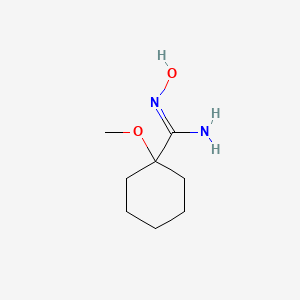
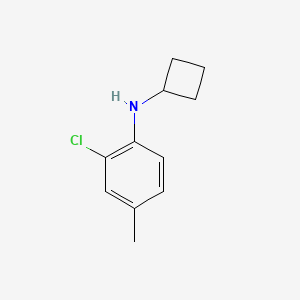

![4-Bromo-1-[2-(thiophen-2-YL)ethyl]-1H-pyrazol-3-amine](/img/structure/B13290426.png)
![5-[(1-Hydroxypropan-2-yl)amino]pyridine-2-carbonitrile](/img/structure/B13290427.png)
